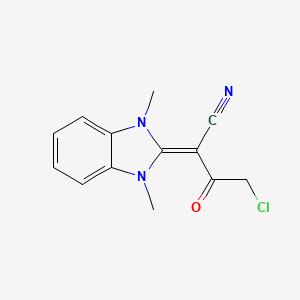![molecular formula C7H8BrClN2 B2436054 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride CAS No. 2580235-34-1](/img/structure/B2436054.png)
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is a chemical compound with the CAS Number: 2580235-34-1 . It has a molecular weight of 235.51 . The IUPAC name for this compound is 7-bromo-2,3-dihydro-1H-pyrrolo [3,2-c]pyridine hydrochloride .
Synthesis Analysis
A general synthesis of a series of quinoline-based isoindolin-l-ones, namely N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo-[3,4-b]quinolin-1-ones, involves a one-pot reaction of ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate with various amines in refluxing EtOH–AcOH (v/v, 10:1) solvent system .Molecular Structure Analysis
The InChI code for 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is 1S/C7H7BrN2.ClH/c8-6-4-9-3-5-1-2-10-7 (5)6;/h3-4,10H,1-2H2;1H .Chemical Reactions Analysis
Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, has exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .Physical And Chemical Properties Analysis
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is a powder that is stored at room temperature .Scientific Research Applications
Anticancer Properties
7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has shown promise in cancer research. Some studies suggest that it may inhibit tumor growth and metastasis. Researchers have investigated its effects on various cancer cell lines, including breast cancer (4T1 cells), and observed reduced migration and invasion abilities . Further investigations are needed to understand its mechanisms and potential clinical applications.
Antidiabetic Potential
Due to its efficacy in reducing blood glucose levels, this compound could find applications in managing hyperglycemia. It may benefit individuals with type 1 diabetes, diabetes related to obesity, diabetic dyslipidemia, insulin resistance, impaired glucose tolerance, and hyperlipidemia . Its impact on cardiovascular diseases and hypertension warrants exploration.
Analgesic Properties
Although not as potent as some other compounds, 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives still exhibit noteworthy analgesic properties. Researchers have studied their hydrophobic characteristics and potential for pain management .
Safety and Hazards
Future Directions
Pyrrolopyrazine derivatives have been increasingly used for further modification and functionalization by both organic and medicinal chemists aiming to find new applications for these compounds . This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .
Mechanism of Action
Target of Action
Similar compounds, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Similar compounds have shown to inhibit the fibroblast growth factor receptor (fgfr), which plays an essential role in various types of tumors . This inhibition can lead to a decrease in cell proliferation and an increase in apoptosis .
Biochemical Pathways
The compound’s interaction with its targets can result in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate various cellular processes such as organ development, cell proliferation and migration, and angiogenesis .
Result of Action
Similar compounds have shown to inhibit cell proliferation and induce apoptosis in breast cancer cells .
properties
IUPAC Name |
7-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2.ClH/c8-6-4-9-3-5-1-2-10-7(5)6;/h3-4,10H,1-2H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOMZBIFVVQBEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NC=C21)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

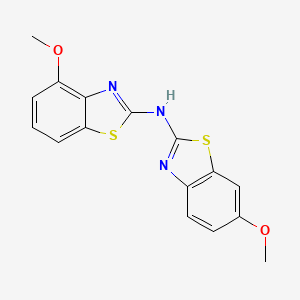
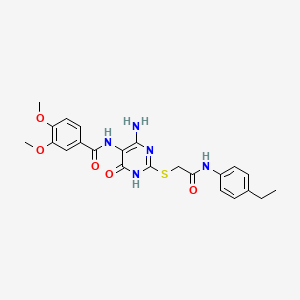
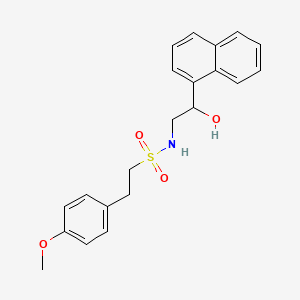

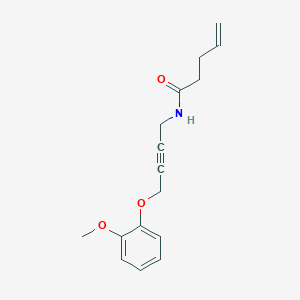




![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2435985.png)
![3-(((2,5-Dimethoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2435986.png)
![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435989.png)
![4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide](/img/structure/B2435991.png)
